

Application Notes and Protocols for Fmoc-Aib-OH Solid-Phase Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-Aib-OH	
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For researchers, scientists, and drug development professionals, the successful incorporation of sterically hindered amino acids such as α -aminoisobutyric acid (Aib) into peptide sequences is a frequent challenge in solid-phase peptide synthesis (SPPS). The dimethyl-substituted α -carbon of Aib significantly impedes the formation of the peptide bond. Standard coupling protocols often result in low yields and deletion sequences.

These application notes provide a detailed protocol for the efficient incorporation of **Fmoc-Aib-OH** using the Fmoc/tBu strategy, highlighting optimized reagents and conditions to overcome steric hindrance. The provided data and methodologies are intended to serve as a comprehensive guide for the synthesis of Aib-containing peptides.

Overcoming the Challenge of Steric Hindrance

The primary obstacle in coupling **Fmoc-Aib-OH** is the steric hindrance presented by the two α -methyl groups. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve high coupling efficiency.[1] Conventional methods often lead to incomplete reactions, requiring repeated coupling steps or resulting in significant impurities.[2]

Microwave-assisted SPPS has been shown to be particularly effective in driving the coupling of bulky amino acids like Aib to completion in a shorter timeframe.[1] Additionally, elevated temperatures can significantly enhance the reaction kinetics.[3]



Experimental Data: Reagent and Temperature Optimization

The choice of coupling reagent is critical for the successful incorporation of **Fmoc-Aib-OH**. The following table summarizes the impact of different coupling reagents and temperatures on the purity of a model peptide, Aib-ACP (VQ-Aib-Aib-IDYING-NH2), which contains a challenging Aib-Aib coupling.[2][3]

Coupling Reagent	Temperature (°C)	Coupling Time	Crude Purity (%)	Reference
НСТИ	Room Temperature	2 x 30 min	7.8	[2][3]
СОМИ	25	2 x 3 min	>80 (estimated)	[2]
СОМИ	75	2 x 3 min	91	[2][3]
СОМИ	90	2 x 3 min	<91	[2]

As the data indicates, the combination of a highly reactive uronium-based coupling reagent like COMU and elevated temperature dramatically improves the purity of the synthesized peptide.

Detailed Protocol for Fmoc-Aib-OH SPPS

This protocol is based on the widely used Fmoc/tBu strategy and is optimized for the incorporation of the sterically hindered **Fmoc-Aib-OH**.[4]

Materials and Reagents

- Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[5] Wang resin can be used for peptides with a C-terminal carboxylic acid.[5]
- Amino Acids: N-α-Fmoc protected amino acids with appropriate acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).[6][7]
- Fmoc-Aib-OH

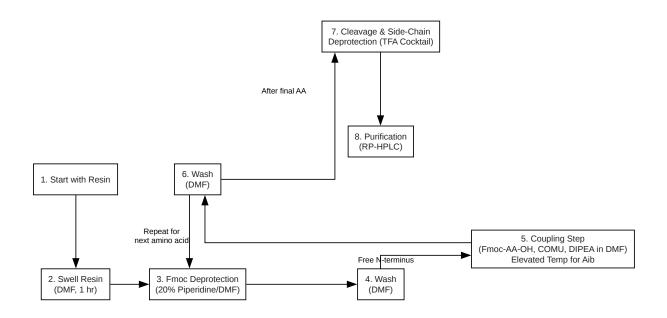


- Solvents:
 - N,N-Dimethylformamide (DMF), peptide synthesis grade
 - Dichloromethane (DCM), peptide synthesis grade
 - Piperidine
- Coupling Reagents:
 - Recommended for Aib: COMU ((1-Cyano-2-ethoxy-2oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
 - Base: Diisopropylethylamine (DIPEA)
- Deprotection Solution: 20% piperidine in DMF (v/v)
- Washing Solvents: DMF, DCM, Isopropanol (IPA)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Experimental Workflow

The following diagram outlines the key steps in a single cycle of Fmoc-SPPS for incorporating an amino acid, with special considerations for **Fmoc-Aib-OH**.





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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure

- 1. Resin Swelling
- Place the desired amount of resin in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature.[5]



- After swelling, drain the DMF.
- 2. Fmoc Deprotection
- Add the deprotection solution (20% piperidine in DMF) to the resin.
- Agitate the mixture for 15-30 minutes at room temperature.
- Drain the solution and repeat the deprotection step for another 15-30 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
- 3. Amino Acid Coupling (Optimized for **Fmoc-Aib-OH**)
- In a separate vial, pre-activate the Fmoc-Aib-OH. Dissolve Fmoc-Aib-OH (3-5 equivalents),
 COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
- Add the activation mixture to the deprotected resin.
- For the coupling of **Fmoc-Aib-OH**, perform the reaction at an elevated temperature (e.g., 75°C) for a defined period (e.g., 2 x 3 minutes, meaning two coupling cycles of 3 minutes each).[2][3] Microwave-assisted synthesis can also be employed here for enhanced efficiency.[1]
- After the coupling time, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times).
- Note: It is highly recommended to perform a double coupling for Fmoc-Aib-OH to maximize
 the reaction completion.[2] For subsequent, non-hindered amino acids, standard room
 temperature coupling with reagents like HCTU or HATU may be sufficient.
- 4. Monitoring the Coupling Reaction
- Perform a qualitative color test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.



- Note: The Kaiser test is not applicable for N-alkyl amino acids or after coupling to proline.
- 5. Chain Elongation
- Repeat steps 2 and 3 for each amino acid in the peptide sequence until the synthesis is complete.
- 6. Final Fmoc Deprotection
- After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.
- 7. Cleavage and Side-Chain Deprotection
- Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
- Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.
- Gently agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
- 8. Purification and Analysis
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conclusion

The successful solid-phase synthesis of peptides containing the sterically hindered Aib residue is achievable through the strategic selection of reagents and optimization of reaction



conditions. The use of the highly efficient coupling reagent COMU, in conjunction with elevated temperatures and potentially double coupling cycles, can overcome the steric hindrance of **Fmoc-Aib-OH**, leading to high-purity peptides. This protocol provides a robust framework for researchers to incorporate Aib and other challenging amino acids into their target sequences.

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